4-Cyclohexyl-1,2,4-triazinane-3,6-dione
Description
Structure
3D Structure
Properties
CAS No. |
343334-56-5 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-cyclohexyl-1,2,4-triazinane-3,6-dione |
InChI |
InChI=1S/C9H15N3O2/c13-8-6-12(9(14)11-10-8)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,14) |
InChI Key |
GJAVXIWLLXNGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(=O)NNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclohexyl 1,2,4 Triazinane 3,6 Dione and Analogues
Strategies for Constructing the 1,2,4-Triazinane-3,6-dione Ring System
The formation of the 1,2,4-triazinane-3,6-dione scaffold is a critical step in the synthesis of the target compound. This is typically achieved through cyclization reactions that bring together precursors containing the necessary carbon and nitrogen atoms in the correct sequence.
Cyclization Reactions Involving Dicarbonyl Precursors and Nitrogen-Containing Reagents
A primary strategy for the synthesis of the 1,2,4-triazinane-3,6-dione ring system involves the condensation of a 1,2-dicarbonyl compound with a nitrogen-containing reagent, such as a semicarbazide (B1199961) or a related derivative. arkat-usa.orgchemeurope.com One common approach utilizes the reaction between an α-ketoester and a semicarbazide. The α-ketoester provides the two adjacent carbonyl carbons, while the semicarbazide contributes the three nitrogen atoms of the triazine ring.
Another versatile dicarbonyl precursor is oxalyl chloride. wikipedia.orgdergipark.org.tr Its high reactivity allows for facile reactions with appropriate nitrogen-containing nucleophiles to form the heterocyclic ring. For instance, reaction with a substituted semicarbazide can lead to the desired triazinane-dione structure. The choice of solvent and reaction conditions, such as temperature and the presence of a base, can significantly influence the reaction's efficiency and yield.
A hypothetical reaction scheme for the synthesis of a 1,2,4-triazinane-3,6-dione ring system using different dicarbonyl precursors is presented in the table below.
| Dicarbonyl Precursor | Nitrogen-Containing Reagent | Typical Conditions | Product |
| Diethyl oxalate (B1200264) | Semicarbazide hydrochloride | Reflux in ethanol, NaOEt | 1,2,4-Triazinane-3,6-dione |
| Oxalyl chloride | Semicarbazide | Anhydrous THF, -78 °C to rt | 1,2,4-Triazinane-3,6-dione |
| Methyl 2-oxoacetate | Thiosemicarbazide (B42300) | Reflux in methanol | 3-Thioxo-1,2,4-triazinan-6-one |
Specific Approaches for Incorporating the Cyclohexyl Moiety at Position 4
The introduction of the cyclohexyl group at the N-4 position of the 1,2,4-triazinane-3,6-dione ring can be accomplished through two main strategies: pre-functionalization of the nitrogen-containing reagent or post-cyclization N-alkylation.
In the pre-functionalization approach, a cyclohexyl-substituted nitrogen-containing reagent is used in the initial cyclization reaction. For example, the synthesis and use of 4-cyclohexylsemicarbazide in a condensation reaction with a dicarbonyl precursor like diethyl oxalate would directly yield 4-Cyclohexyl-1,2,4-triazinane-3,6-dione.
Alternatively, the post-cyclization N-alkylation strategy involves first synthesizing the parent 1,2,4-triazinane-3,6-dione ring and then introducing the cyclohexyl group. This can be achieved through a nucleophilic substitution reaction where the deprotonated triazinane-dione acts as a nucleophile, attacking a cyclohexyl halide (e.g., cyclohexyl bromide) or another suitable electrophile. beilstein-journals.org Reductive amination is another viable method, involving the reaction of the parent triazinane-dione with cyclohexanone (B45756) in the presence of a reducing agent. harvard.eduyoutube.comnih.gov
The table below outlines potential methods for the N-cyclohexylation of a pre-formed 1,2,4-triazinane-3,6-dione ring.
| Alkylating/Cyclohexylating Agent | Reagent/Catalyst | Typical Conditions |
| Cyclohexyl bromide | NaH in DMF | 0 °C to rt |
| Cyclohexyl iodide | K2CO3 in acetonitrile | Reflux |
| Cyclohexanone | NaBH(OAc)3, AcOH | Dichloromethane, rt |
Mechanistic Pathways of Key Synthetic Transformations
Understanding the mechanistic pathways of the synthetic transformations is crucial for optimizing reaction conditions and predicting potential side products.
Nucleophilic Additions and Condensations in Triazinane Formation
The formation of the 1,2,4-triazinane-3,6-dione ring from a dicarbonyl compound and a semicarbazide derivative proceeds through a series of nucleophilic addition and condensation steps. The initial step typically involves the nucleophilic attack of the terminal nitrogen of the semicarbazide onto one of the carbonyl carbons of the dicarbonyl precursor. This is followed by an intramolecular cyclization, where another nitrogen atom of the semicarbazide moiety attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the stable heterocyclic ring. The reaction is often catalyzed by either acid or base, which facilitates the nucleophilic attack and the dehydration steps.
Ring-Closure Reactions Leading to the Dione (B5365651) Functionality
The dione functionality is established during the ring-closure process. When using a precursor like oxalyl chloride, the two highly electrophilic carbonyl carbons are readily attacked by the nitrogen nucleophiles of the semicarbazide. The reaction likely proceeds through a stepwise addition-elimination mechanism at each carbonyl center, with the elimination of hydrogen chloride driving the reaction forward. The final ring closure forms the thermodynamically stable six-membered ring with the two carbonyl groups at positions 3 and 6.
Advanced Synthetic Techniques in 1,2,4-Triazinane (B1258816) Chemistry
Modern synthetic methodologies can be applied to enhance the efficiency, selectivity, and environmental friendliness of 1,2,4-triazinane-dione synthesis.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. nih.govchemistryviews.orgresearchgate.netdntb.gov.uamdpi.com The application of microwave irradiation to the cyclization reactions for forming the triazinane-dione ring could potentially offer a more efficient and rapid synthetic route.
Solid-phase synthesis offers advantages in terms of purification and the potential for combinatorial library generation. acs.orgacs.orgnih.govresearchgate.net A 1,2,4-triazinane-dione core could be assembled on a solid support, allowing for the facile introduction of various substituents, including the cyclohexyl group, followed by cleavage from the resin to yield the final product in high purity. This approach is particularly useful for the synthesis of analogues for structure-activity relationship studies.
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all the components, offer a highly efficient route to complex molecules. The synthesis of diverse heterocyclic scaffolds, including those related to the 1,2,4-triazinane core, has been successfully achieved using MCRs. For example, a one-pot reaction involving a dicarbonyl compound, a hydrazine (B178648) derivative, and an isocyanate could theoretically be employed to construct the 4-substituted-1,2,4-triazinane-3,6-dione ring system. This approach is highly valued for its atom economy, operational simplicity, and ability to generate structural diversity by varying the individual components. The development of novel MCRs remains a key area of interest for the construction of libraries of bioactive compounds.
Precursor Chemistry and Starting Material Derivatization
The choice of starting materials is critical in defining the synthetic route and the ultimate structure of the target molecule. The derivatization of these precursors allows for the introduction of various functional groups and substituents.
Utilization of Cyclohexane-1,3-dione Derivatives in 1,2,4-Triazinane Synthesis
While direct evidence for the use of cyclohexane-1,3-dione in the synthesis of this compound is not available, dicarbonyl compounds are common precursors for related heterocyclic systems. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a known method for forming six-membered rings containing nitrogen. In a hypothetical synthesis, a derivative of cyclohexane-1,3-dione could react with a suitable hydrazine-based reagent to form an intermediate that, upon further reaction and cyclization, could yield the desired triazinane core. The reactivity of the dione allows for nucleophilic attack, making it a versatile starting point for building more complex molecular architectures.
Application of Isocyanates and Thiosemicarbazide Derivatives in Heterocyclic Synthesis
Isocyanates are highly reactive intermediates that are widely used in the synthesis of nitrogen-containing heterocycles. Cyclohexyl isocyanate would be the key reagent to introduce the N-cyclohexyl group in the target molecule. The general strategy involves the reaction of an isocyanate with a molecule containing two different nucleophilic sites, such as a semicarbazide or thiosemicarbazide derivative.
Thiosemicarbazides, in particular, are versatile building blocks in heterocyclic synthesis. The reaction between a thiosemicarbazide and an α-keto acid, for example, can lead to the formation of 1,2,4-triazine (B1199460) derivatives. A plausible synthetic route could involve the initial reaction of a suitable precursor with cyclohexyl isocyanate to form a substituted urea (B33335) or thiourea, which would then undergo cyclization to form the 1,2,4-triazinane-3,6-dione ring. The choice of reaction conditions and other reactants would be crucial in directing the outcome of the synthesis.
Below is a table summarizing the precursor classes and their potential roles in the synthesis of the target compound's analogues.
| Precursor Class | Role in Synthesis | Potential Reaction Type |
| Cyclohexane-1,3-dione Derivatives | Carbon backbone source | Cyclocondensation |
| Cyclohexyl Isocyanate | Introduction of N-cyclohexyl group | Nucleophilic addition, Cyclization |
| Thiosemicarbazide Derivatives | Nitrogen backbone source | Condensation, Cyclization |
Chemical Reactivity and Derivatization Studies of 4 Cyclohexyl 1,2,4 Triazinane 3,6 Dione
Investigation of Electrophilic and Nucleophilic Reaction Sites on the 1,2,4-Triazinane (B1258816) Core
The 1,2,4-triazinane-3,6-dione core possesses distinct electrophilic and nucleophilic centers that govern its reactivity. The carbonyl carbons at positions 3 and 6 are electrophilic due to the polarization of the C=O bonds, making them susceptible to attack by nucleophiles. Conversely, the nitrogen atoms of the triazinane ring are nucleophilic. The N-1 and N-2 positions, being adjacent to carbonyl groups, exhibit reduced nucleophilicity but can still participate in reactions such as alkylation under appropriate conditions. acs.org
Alkylation reactions on the 1,2,4-triazine-3,5(2H,4H)-dione core, a closely related structure, have been shown to occur at various positions. For instance, alkylation with benzyl (B1604629) halides can lead to the formation of 4-benzyl derivatives. researchgate.net Similarly, visible-light-induced cross-dehydrogenative coupling reactions have been developed to introduce alkyl or aryl groups at the C-6 position. researchgate.netrsc.org These studies suggest that the N-H protons are acidic enough to be removed by a base, generating anions that can react with electrophiles.
The reactivity of the triazine ring can be modulated by the substituents. The cyclohexyl group at the N-4 position of 4-cyclohexyl-1,2,4-triazinane-3,6-dione exerts a steric and electronic influence on the reactivity of the neighboring atoms.
| Position | Character | Typical Reactions | Example Reagents |
|---|---|---|---|
| C-3, C-6 | Electrophilic | Nucleophilic Addition | Grignard reagents, Organolithiums |
| N-1, N-2 | Nucleophilic | Alkylation, Acylation | Alkyl halides, Acyl chlorides |
| N-4 | Substituted | Influences ring reactivity | - |
Transformations and Modifications of the Cyclohexyl Substituent at Position 4
The cyclohexyl group at the N-4 position is generally considered a stable, non-reactive moiety under many conditions. However, transformations can be achieved through reactions that target C-H bonds, although this often requires harsh conditions or specific catalytic systems. For instance, radical reactions can be employed to functionalize cycloalkanes. researchgate.net
In the broader context of heterocyclic chemistry, N-alkyl substituents can sometimes be cleaved or modified. However, for a cyclohexyl group, such transformations are less common compared to simpler alkyl groups or benzyl groups, which can be removed by hydrogenolysis. Modifications of the cyclohexyl ring itself, such as hydroxylation or halogenation, would likely require conditions that might also affect the triazinane core.
The primary role of the cyclohexyl group is often to provide steric bulk and lipophilicity, which can be crucial for the biological activity of the molecule. pharmablock.com Its three-dimensional shape can influence how the molecule binds to biological targets. pharmablock.com While direct chemical transformations on the cyclohexyl group of this specific compound are not widely reported, general methods for C(sp³)–H bond functionalization could potentially be applied. researchgate.net
Heterocyclization Reactions Leading to Fused Systems Incorporating the 1,2,4-Triazinane-3,6-dione Scaffold
The 1,2,4-triazinane-3,6-dione scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the condensation of the triazinane ring with bifunctional reagents. For example, derivatives of 1,2,4-triazines can undergo cyclization reactions to form fused systems like pyrimido[3,2-b] researchgate.netrsc.orgnih.govtriazines. scirp.org
The presence of reactive sites on the triazinane core, such as the N-H groups and the carbonyls, allows for various annulation strategies. For example, reacting a substituted 1,2,4-triazine (B1199460) with reagents like chloroacetonitrile (B46850) or monochloroacetic acid can lead to the formation of imidazo[3,2-b] researchgate.netrsc.orgnih.govtriazines. scirp.org These fused systems are of great interest in medicinal chemistry as they can exhibit enhanced biological activities. researchgate.netresearchgate.net
The general strategy involves utilizing the nucleophilic character of the ring nitrogens to react with electrophilic centers on another molecule, leading to ring closure. The specific nature of the fused system depends on the reagent used and the reaction conditions.
| Reagent | Fused System Formed | Reaction Type |
|---|---|---|
| Dimethyl malonate | Pyrimido[3,2-b] researchgate.netrsc.orgnih.govtriazin-2,4-dione | Cyclocondensation scirp.org |
| Ethyl cyanoacetate | 4-Amino-pyrimido-[3,2-b] researchgate.netrsc.orgnih.govtriazine-2-one | Cyclocondensation scirp.org |
| Chloroacetonitrile | Imidazo[3,2-b] researchgate.netrsc.orgnih.govtriazine | Cyclocondensation scirp.org |
| Monochloroacetic acid | Imidazo[3,2-b] researchgate.netrsc.orgnih.govtriazine-3-one | Cyclocondensation scirp.org |
Derivatization Strategies for Enhancing Molecular Complexity and Diversification
The derivatization of this compound is a key strategy for exploring its chemical space and generating libraries of compounds for biological screening. The functional handles on the triazinane core provide multiple avenues for diversification.
One common strategy is the alkylation or acylation of the N-1 and N-2 positions. This can introduce a wide variety of functional groups, altering the molecule's polarity, solubility, and steric profile. Solid-phase synthesis techniques have been developed for the parallel synthesis of 1,2,4-triazinone derivatives, allowing for the rapid generation of compound libraries. nih.gov
Another approach involves the modification of the carbonyl groups. While challenging, the conversion of a carbonyl to a thiocarbonyl group or its reaction with organometallic reagents can lead to significant structural diversification. researchgate.net Furthermore, domino and multicomponent reactions starting from precursors of the triazine ring offer an efficient way to build molecular complexity in a single step. rsc.org
Recent advances in photoredox catalysis have also opened up new avenues for the functionalization of the 1,2,4-triazine core, enabling C-H alkylation and arylation reactions under mild conditions. researchgate.netrsc.orgresearchgate.net These methods allow for the late-stage functionalization of the molecule, which is particularly valuable in drug discovery programs.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Cyclohexyl 1,2,4 Triazinane 3,6 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for a complete structural assignment of 4-Cyclohexyl-1,2,4-triazinane-3,6-dione.
Proton (¹H) NMR Analysis for Hydrogen Environments
Proton NMR spectroscopy provides detailed information about the different types of hydrogen atoms in a molecule and their connectivity. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclohexyl ring and the triazinane ring.
The protons on the cyclohexyl ring would appear as a series of multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. The complexity of these signals arises from the spin-spin coupling between adjacent, non-equivalent protons in the cyclohexane (B81311) chair conformation. The proton attached to the nitrogen atom of the triazinane ring is expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methylene (B1212753) protons within the triazinane ring would likely present as a singlet or a pair of doublets, depending on their magnetic equivalence.
Illustrative ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.05-1.95 | m | 10H | Cyclohexyl-H |
| 3.80 | t | 1H | N-CH (Cyclohexyl) |
| 4.25 | s | 2H | CH₂ (Triazinane) |
| 8.50 | br s | 2H | NH (Triazinane) |
Note: This is an illustrative table based on expected chemical shifts for similar structures.
Carbon (¹³C) NMR Analysis for Carbon Framework Determination
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbons of the dione (B5365651) functionality in the triazinane ring are expected to resonate at the downfield end of the spectrum, typically in the range of 150-170 ppm. The carbon atoms of the cyclohexyl ring would appear in the aliphatic region, generally between 25 and 60 ppm. The methylene carbon of the triazinane ring would also be found in this region. The chemical shifts of the individual cyclohexyl carbons would vary depending on their position relative to the nitrogen substituent.
Illustrative ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| 25.5 | Cyclohexyl-C4 |
| 26.3 | Cyclohexyl-C3, C5 |
| 32.8 | Cyclohexyl-C2, C6 |
| 52.1 | CH₂ (Triazinane) |
| 58.9 | Cyclohexyl-C1 |
| 155.2 | C=O (Triazinane) |
| 168.7 | C=O (Triazinane) |
Note: This is an illustrative table based on expected chemical shifts for similar structures.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS/HR-EIMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For this compound (C₉H₁₅N₃O₂), the expected exact mass would be calculated and compared with the experimentally determined value.
The fragmentation of this compound under electron ionization (EI) would likely involve the initial loss of the cyclohexyl group or cleavage of the triazinane ring. The analysis of these fragment ions provides valuable information for confirming the proposed structure. Common fragmentation pathways for related triazine derivatives often involve the loss of small neutral molecules like CO, N₂, or isocyanates.
Illustrative HRMS Data and Fragmentation for this compound:
| m/z | Formula | Ion/Fragment Description |
| 197.1164 | C₉H₁₅N₃O₂ | [M]⁺ (Molecular Ion) |
| 114.0565 | C₄H₆N₂O₂ | [M - C₆H₉]⁺ (Loss of cyclohexenyl radical) |
| 83.0861 | C₆H₁₁ | [C₆H₁₁]⁺ (Cyclohexyl cation) |
Note: This is an illustrative table based on the exact mass and plausible fragmentation patterns.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups.
The N-H stretching vibrations of the amine groups in the triazinane ring would typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. The most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, which are expected in the region of 1650-1750 cm⁻¹. The exact position of these bands can provide clues about the ring strain and hydrogen bonding within the molecule.
Illustrative IR Data for this compound:
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Medium, Broad | N-H Stretching |
| 2935, 2860 | Strong | C-H Stretching (Cyclohexyl) |
| 1725, 1680 | Strong | C=O Stretching (Amide) |
| 1450 | Medium | C-H Bending (CH₂) |
| 1250 | Medium | C-N Stretching |
Note: This is an illustrative table based on characteristic IR absorption frequencies for the functional groups present.
Raman Spectroscopy
The Raman spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent parts: the 1,2,4-triazinane-3,6-dione ring and the cyclohexyl substituent.
Expected Raman Spectral Features:
Cyclohexyl Vibrations: The cyclohexyl group would give rise to a number of distinct Raman bands. Strong C-H stretching vibrations are anticipated in the 2850-3000 cm⁻¹ region. Additionally, characteristic scissoring, twisting, and wagging modes of the CH₂ groups within the ring are expected to appear in the 1440-1465 cm⁻¹ range. The C-C stretching vibrations of the cyclohexyl ring would likely be observed in the 800-1200 cm⁻¹ region.
Triazinane Ring Vibrations: The 1,2,4-triazinane-3,6-dione ring possesses several key functional groups that would produce identifiable Raman signals. The C=O stretching vibrations of the two ketone groups are expected to yield strong bands, typically in the region of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding and the local molecular environment. The C-N and N-N stretching vibrations within the triazinane ring would likely appear in the 1000-1300 cm⁻¹ range. Ring deformation and breathing modes of the triazinane core would contribute to a complex pattern of bands at lower frequencies.
A hypothetical data table of expected Raman bands for this compound, based on general spectroscopic principles, is presented below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Cyclohexyl) | 2850-3000 | Strong |
| C=O Stretch (Dione) | 1650-1750 | Strong |
| CH₂ Scissoring (Cyclohexyl) | 1440-1465 | Medium |
| C-N Stretch (Triazinane) | 1000-1300 | Medium |
| C-C Stretch (Cyclohexyl) | 800-1200 | Medium-Weak |
| N-N Stretch (Triazinane) | 1000-1200 | Medium-Weak |
| Ring Deformation (Triazinane) | 400-800 | Weak |
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and conformational details.
While a crystal structure for the target compound is not available, we can infer potential structural features from the crystallographic data of a related compound, 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione. This molecule shares the triazinane and cyclohexyl moieties, albeit in a different arrangement.
In the solid state, it is anticipated that the 1,2,4-triazinane-3,6-dione ring would adopt a relatively planar or slightly distorted conformation. The cyclohexyl ring would likely be found in a stable chair conformation. The orientation of the cyclohexyl group relative to the triazinane ring would be a key structural feature determined by this analysis. Intermolecular interactions, such as hydrogen bonding involving the N-H protons and the carbonyl oxygens of the dione, would play a significant role in the crystal packing.
A hypothetical table of crystallographic data for this compound is presented below, based on typical values for organic molecules of similar size and composition.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
Thermal Analysis Techniques for Understanding Molecular Stability Profiles
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase behavior of a compound. These methods provide information on decomposition temperatures, melting points, and other thermally induced transitions.
For this compound, TGA would be employed to determine the temperature at which the compound begins to decompose. The analysis would reveal the onset of weight loss and the temperature of maximum decomposition rate. The thermal stability of 1,2,4-triazine (B1199460) derivatives can vary significantly based on their substitution patterns.
DSC analysis would identify the melting point of the compound, which is a key physical property. The DSC thermogram would show an endothermic peak corresponding to the melting transition. The enthalpy of fusion can also be determined from the peak area, providing information about the energetics of the melting process.
Based on the thermal analysis of other heterocyclic compounds, a multi-stage decomposition process for this compound might be expected. The initial decomposition could involve the loss of the cyclohexyl group, followed by the fragmentation of the triazinane ring at higher temperatures.
A projected data table for the thermal analysis of this compound is provided below.
| Thermal Event | Technique | Projected Temperature (°C) | Observation |
| Melting Point | DSC | 180-200 | Endothermic Peak |
| Onset of Decomposition | TGA | 220-250 | Initial Weight Loss |
| Maximum Decomposition Rate | TGA | 280-320 | Peak in Derivative Weight Loss Curve |
Structure Activity Relationship Sar Studies in the Context of 1,2,4 Triazinane 3,6 Diones
Correlating Structural Modifications with In Vitro Biological Target Interactions
SAR studies for 1,2,4-triazinane-3,6-dione derivatives systematically explore how modifications to the core structure and its substituents affect interactions with biological targets. These studies are fundamental to optimizing the therapeutic potential of this class of compounds.
The substituent at the N-4 position of the 1,2,4-triazinane (B1258816) ring plays a critical role in determining the molecule's interaction with target proteins. The incorporation of a cyclohexyl group at this position introduces specific steric and lipophilic properties that can significantly influence binding affinity and selectivity.
The cyclohexyl group is a bulky, non-polar moiety. Its presence can enhance binding to receptors with hydrophobic pockets, displacing water molecules and increasing binding affinity through the hydrophobic effect. For instance, in studies of various heterocyclic compounds, including those with triazine cores, the introduction of a cyclohexyl group has been shown to modulate receptor binding kinetics and affinity. While specific SAR studies directly comparing the 4-cyclohexyl-1,2,4-triazinane-3,6-dione with other N-4 substituted analogs are not extensively detailed in the provided results, the principles of medicinal chemistry suggest its impact. The size and conformational flexibility of the cyclohexyl ring can either facilitate an optimal fit within a binding site or create steric hindrance, thereby affecting both potency and selectivity for a given target. nih.govresearchgate.netnih.gov
The inhibitory effect of cyclohexane-1,3-dione derivatives against various receptor tyrosine kinases highlights the importance of the cyclohexane (B81311) ring in achieving biological activity. researchgate.netnih.govacs.org This suggests that the lipophilicity and bulk of the cyclohexyl group are key determinants for interaction with kinase active sites. researchgate.netnih.gov
Table 1: Hypothetical Impact of N-4 Substituents on Receptor Binding Affinity This table illustrates the conceptual influence of different substituents at the N-4 position on the binding affinity (Ki) for a generic receptor, based on established medicinal chemistry principles. Lower Ki values indicate higher affinity.
| N-4 Substituent | Key Properties | Expected Impact on Binding Affinity (Ki) | Rationale |
| Cyclohexyl | Bulky, Lipophilic | Low nM | Fills hydrophobic pocket, favorable van der Waals interactions. |
| Phenyl | Aromatic, Planar | Mid-to-High nM | Potential for π-π stacking, but may lack optimal 3D fit. |
| Methyl | Small, Aliphatic | High nM | May be too small to effectively occupy the binding pocket. |
| tert-Butyl | Bulky, Lipophilic | Low-to-Mid nM | Provides bulk but may introduce steric clashes due to rigidity. |
The dione (B5365651) functionality, characterized by the two carbonyl groups at positions 3 and 6 of the triazinane ring, is a critical pharmacophoric feature. These carbonyl groups can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors (e.g., amino acid residues like arginine, tyrosine, or glycine) within the active site of an enzyme or receptor. nih.govrsc.org
In molecular modeling studies of related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione inhibitors of human D-amino acid oxidase (h-DAAO), the triazine structure was shown to form crucial hydrogen bonds with active site residues. nih.govrsc.org These interactions are essential for anchoring the inhibitor within the binding site and ensuring stable inhibition. nih.govrsc.org The precise orientation and spacing of the two carbonyl groups in the 1,2,4-triazinane-3,6-dione structure provide a specific template for such interactions, contributing significantly to the compound's biological activity. The loss or modification of one of these carbonyl groups would likely lead to a substantial decrease in binding affinity and inhibitory potency.
Exploration of Substituent Effects on Specific Enzyme Inhibition Mechanisms (e.g., urease, kinase, lipoxygenase)
The 1,2,4-triazine (B1199460) core is found in compounds designed to inhibit a range of enzymes, and the nature of substituents on the ring system dictates the potency and selectivity for these targets.
Urease Inhibition: Triazole and triazine derivatives have been extensively studied as urease inhibitors. nih.govresearchgate.netnih.govresearchgate.net SAR studies reveal that the presence of electron-donating or electron-withdrawing groups on aryl substituents can significantly modulate inhibitory activity. researchgate.netnih.gov For instance, in one study on nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole derivatives, an unsubstituted phenyl ring resulted in the most potent urease inhibition, while halogen substitutions had varied effects depending on their position. nih.gov The mechanism often involves interaction with the nickel ions in the urease active site, and the electronic properties of the substituents influence the strength of this coordination. nih.gov
Kinase Inhibition: The 1,2,4-triazine scaffold has been incorporated into potent kinase inhibitors, including those targeting c-Met and Pyruvate Dehydrogenase Kinases (PDKs). researchgate.netnih.govnih.govnih.gov In a study of 1,2,4-triazine derivatives as c-Met kinase inhibitors, compounds showed potent enzymatic activity with IC50 values in the nanomolar range. researchgate.netnih.gov The SAR indicated that specific substitution patterns were crucial for achieving high potency. researchgate.netnih.gov Similarly, 3-amino-1,2,4-triazine derivatives have been identified as selective PDK1 inhibitors. nih.govnih.gov Molecular modeling suggests these compounds bind within the ATP-binding site of the kinase. nih.govnih.gov
Lipoxygenase (LOX) Inhibition: 1-Aryl-2H,4H-tetrahydro-1,2,4-triazin-3-one analogs have been evaluated as 5-lipoxygenase (5-LO) inhibitors. nih.gov The parent structure, 1-phenylperhydro-1,2,4-triazin-3-one, was found to be a selective inhibitor of 5-LO, demonstrating that this triazinone structure provides a viable template for developing selective LOX inhibitors. nih.gov
Advanced SAR Methodologies Applied to 1,2,4-Triazinane Research
To accelerate the drug discovery process, computational methods are often employed to build predictive models and guide the synthesis of new, more potent analogs.
QSAR is a computational modeling method used to develop mathematical relationships between the chemical structures of compounds and their biological activities. nih.gov For 1,2,4-triazine derivatives, 3D-QSAR studies have been successfully applied. nih.govrsc.org In a study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione based h-DAAO inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models were constructed. nih.govrsc.org These models showed good predictive power and stability, and the resulting contour maps helped to visualize the relationship between structural features (steric, electrostatic, hydrophobic fields) and inhibitory activity, guiding the design of new inhibitors with improved potency. nih.govrsc.org
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model then serves as a template for designing or screening for new molecules with similar activity.
For various triazine derivatives, pharmacophore models have been developed to understand their interaction with targets like caspase-3 and to guide the design of new antifungal agents targeting lanosterol (B1674476) 14-demethylase. nih.gov By identifying the key interaction points—such as hydrogen bond acceptors corresponding to the dione carbonyls and a hydrophobic feature corresponding to the cyclohexyl group—a pharmacophore model for this compound analogs can be constructed. This model would be invaluable for the rational design of new derivatives with optimized binding characteristics for a specific enzyme or receptor. nih.gov
Future Directions and Emerging Research Avenues for 4 Cyclohexyl 1,2,4 Triazinane 3,6 Dione
Development of Novel and Green Synthetic Strategies for Scalable Production
The advancement of 4-Cyclohexyl-1,2,4-triazinane-3,6-dione from a laboratory-scale compound to a readily accessible building block hinges on the development of efficient, sustainable, and scalable synthetic methodologies. Current research on related triazine structures highlights a significant shift towards environmentally benign techniques that reduce waste, energy consumption, and the use of hazardous materials.
Future synthetic research should prioritize "green chemistry" principles. chim.itresearchgate.netnih.gov Methodologies such as microwave-assisted synthesis and sonochemistry have shown considerable success in accelerating the synthesis of other triazine derivatives, often leading to higher yields in significantly shorter reaction times. nih.govmdpi.com For instance, sonochemical protocols have been developed for 1,3,5-triazine (B166579) derivatives that utilize water as a solvent and can be completed in as little as five minutes with yields exceeding 75%. chim.itnih.gov Exploring similar approaches for the 1,2,4-triazinane-3,6-dione core could offer a substantial improvement over conventional heating methods. nih.gov
Furthermore, one-pot domino annulation reactions represent another promising avenue for streamlined synthesis. rsc.orgresearchgate.net These strategies, which combine multiple reaction steps into a single procedure without isolating intermediates, improve efficiency and reduce solvent waste. researchgate.net Investigating domino reactions starting from readily available materials could provide a powerful and scalable route to the target compound. rsc.orgresearchgate.net
| Synthesis Method | Potential Advantages for Scalable Production | Key Considerations |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, potential for solvent-free conditions. chim.it | Specialized equipment, scalability challenges for very large volumes. |
| Sonochemistry | Use of eco-friendly solvents (e.g., water), enhanced reaction rates, high yields. nih.govmdpi.com | Equipment specificity, potential for localized overheating. |
| Domino Annulation Reactions | One-pot procedure, reduced waste and purification steps, high atom economy. rsc.orgresearchgate.net | Requires careful optimization of reaction conditions and catalyst selection. |
| Continuous Flow Chemistry | Enhanced safety and control, easy scalability, high purity of products. | High initial investment in specialized reactor systems. |
Investigation of New Reactivity Profiles for Broadening Chemical Applications
The this compound scaffold possesses several reactive sites that could be exploited to generate a diverse library of new chemical entities. The future exploration of its reactivity profile is essential for broadening its applications in drug discovery and materials science.
The triazinane ring contains secondary amine and amide functionalities, while the two carbonyl groups offer sites for various chemical transformations. Future research could focus on:
N-Alkylation and N-Arylation: The nitrogen atoms within the triazinane ring could be functionalized to introduce a wide range of substituents, thereby modulating the compound's steric and electronic properties.
Reactions at the Carbonyl Groups: The dione (B5365651) functionality could undergo reactions such as condensation with active methylene (B1212753) compounds, reduction to corresponding alcohols, or conversion to thiones. These transformations would significantly alter the scaffold's structure and potential biological activity.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the triazinane ring under various conditions (e.g., acidic, basic, thermal) could lead to novel molecular rearrangements and the formation of different heterocyclic systems.
Functionalization of the Cyclohexyl Moiety: The cyclohexyl group itself can be a target for derivatization, such as through hydroxylation or halogenation, to fine-tune properties like lipophilicity and metabolic stability.
By systematically studying these reactions, a deeper understanding of the compound's chemical behavior can be achieved, paving the way for its use as a versatile building block in the synthesis of more complex molecules. researchgate.net
Advanced In Vitro Mechanistic Studies of Biological Interactions for Target Validation
While the specific biological profile of this compound is not yet extensively documented, the broader class of 1,2,4-triazine (B1199460) derivatives is known to exhibit a wide range of biological activities, including anticancer, anti-proliferative, and kinase inhibitory effects. researchgate.netnih.govijpsr.inforesearchgate.net This suggests that the target compound is a promising candidate for biological screening and mechanistic evaluation.
Future research should employ a battery of advanced in vitro assays to elucidate its mechanism of action and validate potential molecular targets. An initial step would be to screen the compound against a panel of human cancer cell lines to identify any cytotoxic or anti-proliferative effects. researchgate.netwisdomlib.org
Should promising activity be identified, subsequent mechanistic studies would be critical. These could include:
Kinase Inhibition Profiling: Given that many triazine derivatives act as kinase inhibitors, screening against a broad panel of kinases (e.g., tyrosine kinases, cyclin-dependent kinases) could identify specific targets. nih.govresearchgate.netnih.gov
Apoptosis and Cell Cycle Analysis: Techniques like flow cytometry can determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest in cancer cells. researchgate.netnih.gov
DNA Interaction Studies: Assays to evaluate potential interactions with DNA, such as intercalation or groove binding, could reveal genotoxic mechanisms of action.
Target Deconvolution: For compounds with promising phenotypic effects but unknown targets, advanced proteomics and chemical biology techniques can be used to identify specific protein binding partners.
These detailed in vitro studies are essential for validating any observed biological activity and providing a solid foundation for further preclinical development.
| Biological Activity of Related Triazines | Potential Therapeutic Area |
| Kinase Inhibition (e.g., c-Met, EGFR) nih.govresearchgate.netnih.gov | Oncology (e.g., lung, breast, colon cancer) |
| Anti-proliferative Activity nih.govresearchgate.net | Oncology |
| Anti-HIV Activity nih.gov | Virology |
| Antimicrobial/Antifungal Activity ijpsr.info | Infectious Diseases |
Integration of High-Throughput Screening and Computational Methods for Rational Design Pipelines
To accelerate the discovery of novel derivatives with enhanced activity and optimized properties, the integration of high-throughput screening (HTS) and computational chemistry is indispensable. nih.gov These modern drug discovery tools allow for the rapid evaluation of large compound libraries and the rational design of new molecules.
A future research pipeline for this compound could involve:
Development of a High-Throughput Screening (HTS) Assay: Based on the findings from mechanistic studies, a robust and miniaturized HTS assay could be developed to screen a library of derivatives against a validated biological target. nih.gov Quantitative HTS (qHTS) methodologies can provide detailed concentration-response data directly from the primary screen, efficiently identifying potent and efficacious compounds. nih.gov
Computational Modeling and Virtual Screening: Molecular docking studies can be employed to predict how derivatives of the scaffold might bind to the active site of a target protein, such as a kinase. rsc.org This in silico approach helps prioritize which compounds to synthesize and test, saving time and resources. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies: Once initial biological data is available for a series of analogues, QSAR models can be built to correlate chemical structures with their biological activities. These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
In Silico ADME-Tox Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of designed compounds. mdpi.com This early assessment of drug-likeness helps to identify and eliminate candidates that are likely to fail later in development due to poor pharmacokinetic profiles.
By combining these computational and experimental approaches, a rational and efficient drug design pipeline can be established, maximizing the potential of the this compound scaffold for developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-cyclohexyl-1,2,4-triazinane-3,6-dione, and how do reaction conditions influence yield?
- Methodology : The synthesis of triazinane derivatives typically involves condensation reactions or multi-component approaches. For example, 1,3,5-triazinane-2,4-dithiones are synthesized by reacting thioureas with aliphatic carboxylic acids using FeCl₃·6H₂O as a catalyst under optimized heating (80°C) . Adjusting stoichiometry (e.g., 2:1 molar ratio of thiourea to carboxylic acid) and catalyst loadings (e.g., 10 mol%) can improve yields. Solvent polarity and reaction time (4–8 hours) are critical for minimizing side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR are essential for confirming cyclohexyl and triazinane ring substituents. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while carbonyl groups (C=O) resonate near δ 160–180 ppm in ¹³C NMR .
- FT-IR : Key absorption bands include N-H stretches (~3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₈N₃O₂) and fragmentation patterns.
Q. What are the preliminary biological screening protocols for this compound?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess IC₅₀ values, with controls for solvent interference .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics optimize the synthesis of this compound?
- Methodology :
- Reaction Modeling : Simulate heat and mass transfer during synthesis using COMSOL’s “Chemical Reaction Engineering Module.” Input parameters include activation energy (derived from Arrhenius plots) and diffusion coefficients .
- AI Integration : Machine learning (e.g., random forest algorithms) predicts optimal conditions (temperature, catalyst loading) by training on historical reaction data .
Q. What strategies resolve contradictions in reported bioactivity data for triazinane derivatives?
- Methodology :
- Meta-Analysis : Systematically compare datasets from peer-reviewed studies (e.g., MIC ranges for antifungal activity). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers caused by variations in assay protocols (e.g., inoculum size, incubation time) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with bioactivity using molecular docking (e.g., AutoDock Vina) to identify binding affinities to target enzymes (e.g., fungal CYP51) .
Q. How do factorial design experiments improve reaction efficiency for triazinane derivatives?
- Methodology :
- 2³ Factorial Design : Test variables like temperature (60–100°C), catalyst type (FeCl₃ vs. AlCl₃), and solvent (DMF vs. THF). Response surface methodology (RSM) identifies interactions between factors and optimizes yield .
- Example Setup :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst Loading | 5 mol% | 15 mol% |
| Solvent Polarity | DMF | THF |
Q. What advanced purification techniques address challenges in isolating this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
